molecular formula C6H10F3NO B2872176 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine CAS No. 1342056-79-4

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine

Cat. No.: B2872176
CAS No.: 1342056-79-4
M. Wt: 169.147
InChI Key: JOWFPQPRIGAJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a trifluoromethyl group and a tetrahydrofuran ring, makes it valuable in organic synthesis, pharmaceutical development, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and development applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the tetrahydrofuran ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated amines, substituted tetrahydrofuran derivatives, and other complex organic molecules .

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with unique properties.

    Biology: The compound is employed in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the tetrahydrofuran ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWFPQPRIGAJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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